2,4-Dimethyl-2'-morpholinomethyl benzophenone
Overview
Description
2,4-Dimethyl-2’-morpholinomethyl benzophenone is an organic compound with the molecular formula C20H23NO2 It is a derivative of benzophenone, characterized by the presence of two methyl groups at the 2 and 4 positions on one phenyl ring and a morpholinomethyl group at the 2’ position on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2’-morpholinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone, 2,4-dimethylbenzaldehyde, and morpholine.
Condensation Reaction: The 2,4-dimethylbenzaldehyde undergoes a condensation reaction with morpholine to form 2,4-dimethyl-2’-morpholinomethyl benzaldehyde.
Friedel-Crafts Acylation: The resulting benzaldehyde derivative is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 2,4-Dimethyl-2’-morpholinomethyl benzophenone.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dimethyl-2’-morpholinomethyl benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2’-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2,4-Dimethyl-2’-morpholinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, aiding in the formation of polymers under UV light.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the manufacture of coatings, adhesives, and inks due to its photoreactive properties.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-2’-morpholinomethyl benzophenone exerts its effects involves its ability to absorb UV light and generate reactive species. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various chemical transformations. The morpholinomethyl group enhances its solubility and reactivity, making it a versatile compound in different applications.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, used widely as a photoinitiator and UV blocker.
4-Methylbenzophenone: A derivative with a single methyl group, used in similar applications but with different reactivity.
2,4-Dimethylbenzophenone: Lacks the morpholinomethyl group, resulting in different solubility and reactivity profiles.
Uniqueness
2,4-Dimethyl-2’-morpholinomethyl benzophenone is unique due to the presence of both the morpholinomethyl and dimethyl groups, which confer distinct chemical properties. These modifications enhance its photoreactivity, solubility, and ability to form stable complexes with various molecules, making it more versatile compared to its analogs.
This detailed overview provides a comprehensive understanding of 2,4-Dimethyl-2’-morpholinomethyl benzophenone, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-7-8-18(16(2)13-15)20(22)19-6-4-3-5-17(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZRYRQCRJHHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643541 | |
Record name | (2,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-47-5 | |
Record name | (2,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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